molecular formula C19H21N3O2 B2763884 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea CAS No. 898444-04-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea

Cat. No.: B2763884
CAS No.: 898444-04-7
M. Wt: 323.396
InChI Key: NQACVRWYTUYHQZ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea is a urea derivative characterized by a central urea moiety (-NH-CO-NH-) substituted with three distinct groups:

  • 4-methoxyphenyl: A methoxy-substituted aromatic ring, enhancing solubility and influencing electronic properties.
  • 2-methylphenyl: A methyl-substituted aromatic ring, introducing steric bulk and hydrophobic interactions.

Its synthesis likely involves multi-step coupling reactions, typical of urea derivatives, but detailed protocols are absent from the sources.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-6-3-4-7-17(14)21-19(23)22(18-8-5-13-20-18)15-9-11-16(24-2)12-10-15/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQACVRWYTUYHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring through a cyclization reaction. This is followed by the introduction of the methoxyphenyl and methylphenyl groups via nucleophilic substitution reactions. The final step involves the formation of the urea linkage through a reaction with an isocyanate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of urea derivatives, which exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis based on structural analogs identified in the evidence:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Key Substituents Structural Features Potential Implications
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea (Target Compound) 3,4-dihydro-2H-pyrrol-5-yl, 4-methoxyphenyl, 2-methylphenyl Flexible pyrrolidine, moderate hydrophilicity (methoxy), steric bulk (methyl) Balanced solubility and lipophilicity; potential for selective target binding
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[...]urea () Fluorophenyl, 2-methoxyethyl, pyrimidinyl Fluorine-enhanced electronegativity, ether-linked solubilizing group Improved metabolic stability and membrane permeability due to fluorine
1-(4-(Benzo[d]thiazol-2-ylmethoxy)-2-methylphenyl)-3-(3,4-dichlorophenyl)urea () Benzo[d]thiazolyl, dichlorophenyl Bulky heterocycle, chlorinated aromatic rings Enhanced rigidity and halogen bonding; potential cytotoxicity
1-(3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl)-3-(2,4-difluorophenyl)urea () Bromopyrazolyl, difluorophenyl Halogenated heterocycle, fluorinated aromatic system High electron-withdrawing capacity; possible kinase inhibition

Key Observations

Substituent Effects on Solubility :

  • The target compound’s 4-methoxyphenyl group enhances water solubility compared to halogenated analogs (e.g., dichlorophenyl or difluorophenyl in ). However, it lacks the solubilizing 2-methoxyethyl group present in ’s compound, which may limit its bioavailability .

Electronic and Steric Properties :

  • The 3,4-dihydro-2H-pyrrol-5-yl group introduces conformational flexibility absent in rigid analogs like the benzo[d]thiazolyl or bromopyrazolyl derivatives. This flexibility could improve binding to dynamic protein targets but reduce selectivity .
  • Halogenated derivatives () exhibit stronger electron-withdrawing effects, which may enhance binding affinity but increase metabolic instability .

The absence of fluorine or chlorine substituents, however, may reduce potency compared to halogenated analogs .

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea is a synthetic organic compound notable for its unique structural features, including a urea functional group linked to a pyrrolidine ring and two aromatic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • IUPAC Name : this compound
  • Molecular Formula : C19H21N3O2
  • Molecular Weight : 321.39 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, which may include:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, thereby inhibiting their function.
  • Receptor Binding : It can interact with cell surface receptors, modulating intracellular signaling pathways.
  • Pathway Modulation : The compound may influence cellular pathways, affecting processes such as apoptosis and proliferation.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that related compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM against various cancer cell lines, including prostate and ovarian cancer .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • In vitro studies have shown that similar structures can inhibit GSK-3β activity by more than 50% at concentrations around 1.0 μM .

Antibacterial Properties

Some related compounds have displayed promising antibacterial activity:

  • Minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Streptococcus pyogenes were reported as low as 0.03–0.12 μg/mL for structurally similar compounds .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound:

Study on Antitumor Activity

A comprehensive study assessed the antitumor activity of a series of urea derivatives:

  • Results : Compound derivatives showed selective cytotoxicity against multiple cancer cell lines with IC50 values indicating effective inhibition compared to standard treatments like doxorubicin.

Study on Enzyme Interaction

Another investigation focused on the interaction of these compounds with specific enzymes:

  • Findings : The compounds inhibited GSK-3β with IC50 values significantly lower than traditional inhibitors, suggesting enhanced potency and selectivity.

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50/EffectivenessReference
AnticancerVarious cancer cell linesGI50: 15.1 - 28.7 μM
Enzyme InhibitionGSK-3βIC50: ~140 nM
AntibacterialStaphylococcus aureusMIC: 0.03 - 0.12 μg/mL

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